molecular formula C18H14F3N3O2S B11581474 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide

Cat. No.: B11581474
M. Wt: 393.4 g/mol
InChI Key: MZKMTHOAPDFTOC-UHFFFAOYSA-N
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Description

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Furan Ring: The furan ring is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with an aniline derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), acetic acid, and dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, typically in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential biological effects.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the furan ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide
  • 3-{[4-(furan-2-yl)-6-(chloromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide
  • 3-{[4-(furan-2-yl)-6-(bromomethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide

Uniqueness

The presence of the trifluoromethyl group in 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-phenylpropanamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-phenylpropanamide

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)15-11-13(14-7-4-9-26-14)23-17(24-15)27-10-8-16(25)22-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,22,25)

InChI Key

MZKMTHOAPDFTOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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